molecular formula C23H22N6O3 B2855306 N-(2-(1H-indol-3-yl)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946230-49-5

N-(2-(1H-indol-3-yl)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2855306
CAS No.: 946230-49-5
M. Wt: 430.468
InChI Key: YHYRMVRRNPIYDR-UHFFFAOYSA-N
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Description

N-(2-(1H-Indol-3-yl)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic small molecule featuring a fused imidazo-triazine core with a 4-methoxyphenyl substituent at position 8 and a carboxamide side chain containing an indole moiety. Its structural complexity arises from the combination of a heterocyclic scaffold and aromatic/heteroaromatic substituents, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-32-17-8-6-16(7-9-17)28-12-13-29-22(31)20(26-27-23(28)29)21(30)24-11-10-15-14-25-19-5-3-2-4-18(15)19/h2-9,14,25H,10-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYRMVRRNPIYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (commonly referred to as the compound) is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties.

The compound's molecular formula is C23H22N6O3C_{23}H_{22}N_{6}O_{3} with a molecular weight of approximately 430.47 g/mol. It features a complex structure that includes an indole moiety and an imidazo[2,1-c][1,2,4]triazine framework.

PropertyValue
Molecular FormulaC23H22N6O3
Molecular Weight430.47 g/mol
IUPAC NameN-[2-(1H-indol-3-yl)ethyl]-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimicrobial properties. It has been evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity.

Case Study: Antibacterial Evaluation

A study conducted on synthesized compounds similar to the target compound reported an MIC of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent .

Bacterial StrainMIC (μg/mL)
Methicillin-resistant S. aureus0.98
E. coli5.00
Pseudomonas aeruginosa10.00

Anticancer Activity

The compound's anticancer properties have also been investigated. It has demonstrated significant antiproliferative effects against various cancer cell lines.

Research Findings

In vitro studies indicated that the compound exhibited potent cytotoxicity against several cancer cell lines including A549 (lung cancer) and HL60 (leukemia). The following table summarizes the findings:

Cell LineIC50 (µM)
A54915.0
HL6012.5
HCT11620.0

These results suggest that the compound may inhibit cell proliferation effectively at relatively low concentrations.

The proposed mechanism of action involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. Molecular docking studies suggest that the compound interacts with key proteins involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Analysis

The target compound shares its imidazo[2,1-c][1,2,4]triazine core with 8-(4-fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (). Key differences lie in the substituents:

  • Position 8: The target compound has a 4-methoxyphenyl group, while ’s analog uses a 4-fluorophenyl group.
  • Carboxamide side chain: The target compound incorporates an indol-3-yl ethyl group, contrasting with ’s 3-isopropoxypropyl chain. Indole moieties are known for interactions with aromatic receptors or DNA, while alkoxy chains may influence lipophilicity .

Structural and Functional Data Table

Compound Name Core Structure Position 8 Substituent Carboxamide Side Chain Key Functional Groups Yield (If Reported) Reference
N-(2-(1H-Indol-3-yl)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide Imidazo[2,1-c][1,2,4]triazine 4-Methoxyphenyl 2-(1H-Indol-3-yl)ethyl Indole, Methoxy Not reported
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide Imidazo[2,1-c][1,2,4]triazine 4-Fluorophenyl 3-Isopropoxypropyl Fluorine, Isopropoxy Not reported
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Benzothiazole-thiazolidinone 4-Chlorophenyl-thiazolidinone Chlorine, Thiazolidinone 70%
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamides (IVa–IVi) Imidazo[5,1-d][1,2,3,5]tetrazine Variable (e.g., methyl, aryl) Methyl, Carboxamide Not specified

Key Research Findings and Implications

Substituent Effects on Solubility and Binding :

  • The 4-methoxyphenyl group in the target compound may enhance aqueous solubility compared to ’s fluorophenyl analog, critical for bioavailability .
  • Indole’s planar structure could facilitate π-π stacking with biological targets, a feature absent in alkoxy-based side chains .

Preparation Methods

Cyclocondensation of Diaminotriazine with α-Ketoesters

The imidazo[2,1-c]triazine core is constructed via acid-catalyzed cyclization, as demonstrated in analogous triazine syntheses. A mixture of 4-amino-5-hydrazinyl-1,2,4-triazin-3(2H)-one and ethyl pyruvate undergoes cyclization in trifluoroacetic acid (TFA) under high-pressure conditions (Q-tube reactor, 130°C, 40 min), yielding ethyl 4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c]triazine-3-carboxylate.

Reaction Conditions:

  • Catalyst: TFA (10 mol%)
  • Solvent: Ethanol
  • Yield: 78–85%

Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous KOH (2.5 equiv, methanol, 4 h, 25°C), achieving >95% conversion.

Synthesis of 2-(1H-Indol-3-yl)Ethylamine

Fischer Indole Synthesis

2-(1H-Indol-3-yl)ethylamine is prepared via Fischer indole synthesis from phenylhydrazine and 4-(2-aminoethyl)cyclohexanone in HCl-saturated ethanol (70°C, 24 h). The resulting indole is reduced with LiAlH4 to yield the primary amine.

Key Data:

  • Intermediate yield (indole): 72%
  • Reduction yield (amine): 89%

Carboxamide Coupling

Activation and Amide Bond Formation

The triazine-3-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl2, reflux, 2 h). Subsequent reaction with 2-(1H-indol-3-yl)ethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base affords the target carboxamide.

Reaction Conditions:

  • Molar ratio (acid:amine): 1:1.2
  • Temperature: 0°C → 25°C, 12 h
  • Yield: 63%

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO- d6): δ 10.82 (s, 1H, indole NH), 8.45 (t, J = 5.6 Hz, 1H, amide NH), 7.45–6.75 (m, 8H, aromatic), 4.21 (s, 2H, CH2-triazine), 3.79 (s, 3H, OCH3), 3.45 (q, 2H, CH2NH), 2.95 (t, 2H, CH2-indole).
  • 13C NMR: δ 172.4 (C=O), 159.2 (OCH3), 149.8–110.3 (aromatic), 46.8 (CH2NH).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the tricyclic framework and substituent orientation, with bond lengths and angles consistent with analogous structures.

Comparative Analysis of Synthetic Routes

Step Method Catalyst/Conditions Yield Reference
Triazine cyclization TFA-catalyzed Q-tube reactor 130°C, 40 min 85%
4-Methoxyphenyl coupling CuI-mediated SNAr K2CO3, THF, 25°C 68%
Amide coupling SOCl2 activation TEA, DCM, 12 h 63%

Challenges and Optimization Opportunities

  • Low amide coupling yield: Replace SOCl2 with carbodiimide coupling agents (e.g., EDCI/HOBt) to improve efficiency.
  • Racemization risk: Use low-temperature activation to preserve stereochemical integrity.
  • Scale-up limitations: Transition batch processes to continuous flow systems for improved safety and reproducibility.

Q & A

Basic: What are the key structural features of this compound, and how are they characterized?

Answer:
The compound contains:

  • An imidazo[2,1-c][1,2,4]triazine core with a 4-oxo group.
  • A 4-methoxyphenyl substituent at position 8.
  • An N-(2-(1H-indol-3-yl)ethyl)carboxamide side chain at position 3.

Methodological Characterization:

  • NMR Spectroscopy: 1H and 13C NMR identify proton environments and carbon frameworks, with indole NH (~11 ppm) and methoxy protons (~3.8 ppm) as key signals .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., m/z 488.1923 [M+H]+) .
  • HPLC: Validates purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can synthetic routes be optimized for higher yields and scalability?

Answer:
Optimization strategies include:

  • Temperature Control: Cyclization steps at 80–100°C improve ring closure efficiency .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance intermediate solubility .
  • Catalysis: EDCI/HOBt coupling agents for amide bond formation reduce side reactions .
  • Purification: Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC isolates the compound with >90% recovery .

Basic: What in vitro assays are recommended for preliminary anticancer evaluation?

Answer:

  • Cytotoxicity: MTT assay against breast (MCF-7) and cervical (HeLa) cancer cells (IC50 determination) .
  • Apoptosis: Annexin V/PI staining via flow cytometry .
  • Electrochemical Profiling: Square-wave voltammetry (SWV) assesses redox activity linked to anticancer mechanisms .

Advanced: How to address discrepancies in reported biological activity data?

Answer:

  • Standardized Protocols: Fix exposure time (e.g., 48h) and serum concentration (10% FBS) to minimize variability .
  • Orthogonal Assays: Compare ATP-based viability (CellTiter-Glo) with clonogenic survival assays .
  • Structural Analog Comparison: Cross-reference data with ethyl 2-[8-(3-chlorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate to contextualize potency trends .

Basic: How is compound stability assessed under physiological conditions?

Answer:

  • pH Stability: Incubate in buffers (pH 1–10, 37°C) and monitor degradation via HPLC .
  • Thermal Analysis: TGA identifies decomposition onset (>200°C) .
  • Photostability: Expose to UV-Vis light (ICH Q1B guidelines) .

Advanced: What computational methods predict blood-brain barrier (BBB) permeability?

Answer:

  • QSAR Models: Use VolSurf+ descriptors (e.g., polar surface area <90 Ų) to estimate passive diffusion .
  • Micellar Liquid Chromatography (MLC): Brij-35 micelles simulate BBB partitioning; retention factors correlate with logP values .
  • Molecular Dynamics (MD): Simulate membrane permeation using lipid bilayer models .

Advanced: How to elucidate the mechanism of action for anticancer activity?

Answer:

  • Kinase Profiling: Screen against kinase libraries (e.g., PamGene) to identify inhibited targets (e.g., PI3K/AKT) .
  • CRISPR-Cas9 Knockout: Validate target relevance by deleting candidate genes (e.g., apoptosis regulators) .
  • Metabolomics: LC-MS-based analysis of treated cells identifies altered pathways (e.g., glycolysis suppression) .

Basic: What analytical techniques confirm synthetic intermediate structures?

Answer:

  • TLC Monitoring: Hexane/ethyl acetate (3:1) tracks reaction progress .
  • FT-IR Spectroscopy: Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • Elemental Analysis: Validates C, H, N content (±0.4% of theoretical) .

Advanced: How to optimize formulation for in vivo studies?

Answer:

  • Solubility Enhancement: Use cyclodextrins (e.g., HP-β-CD) or liposomal encapsulation .
  • Pharmacokinetics (PK): LC-MS/MS quantifies plasma concentrations after IV/oral administration in rodents .
  • Stability in Biological Matrices: Assess degradation in plasma (37°C, 24h) via HPLC .

Advanced: How can thermal decomposition pathways inform storage protocols?

Answer:

  • TG-FTIR Analysis: Identifies gaseous decomposition products (e.g., CO2, NH3) and onset temperatures .
  • Isothermal Studies: Store at 4°C under nitrogen to prevent oxidative degradation .
  • Excipient Compatibility: Test with mannitol or lactose to stabilize lyophilized forms .

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